4-Cyclooctene-1-carboxylic acid

Descripción general

Descripción

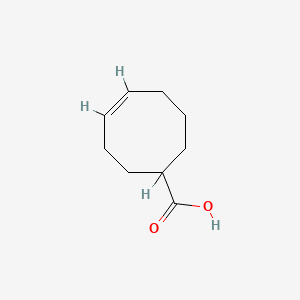

4-Cyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a cyclooctene ring with a carboxylic acid functional group attached to the first carbon atom. This compound is typically a white solid and is used as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclooctene-1-carboxylic acid involves a Grignard reaction. The process starts with 5-bromocyclooct-1-ene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent. This reagent is then treated with carbon dioxide to yield this compound . The reaction conditions typically involve refluxing the mixture for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Grignard reaction described above can be scaled up for industrial purposes. The use of efficient and cost-effective reagents and solvents is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclooctene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dicarboxylic acids.

Reduction: It can be reduced to form cyclooctane derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group into an acyl chloride.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: Cyclooctane derivatives.

Substitution: Acyl chlorides and other substituted products.

Aplicaciones Científicas De Investigación

4-Cyclooctene-1-carboxylic acid (C9H14O2) is a cyclic organic compound featuring a cyclooctene ring structure and a carboxylic acid functional group at the 1-position. It has a molar mass of 154.21 g/mol. This compound's unique structure gives rise to its chemical reactivity and potential applications across various scientific and industrial domains.

Scientific Research Applications

This compound is a versatile compound with applications in:

- Organic Synthesis The carboxylic acid group and cyclooctene ring in this compound can be utilized in various organic synthesis reactions, such as Diels-Alder reactions, aldol condensations, or cycloadditions, to create more complex organic molecules. It serves as an intermediate in synthesizing more complex molecules. These reactions highlight its utility in synthetic organic chemistry, particularly in the production of more complex molecules.

- Material Science The cyclic structure and carboxylic acid group of this compound can influence self-assembly properties. Research could explore its potential as a building block in designing new functional materials.

- Medicinal Chemistry Because the cyclooctene ring is present in some biologically active molecules, this compound can be a starting material for synthesizing analogs with potential medicinal applications, or its own biological properties could be investigated.

Bioorthogonal Chemistry:

this compound can be used in bioorthogonal release reactions . Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes . Applications of the compounds include both in vitro and in vivo applications .

Drug Delivery:

this compound can be used for targeted and modular architectural polymers employing bioorthogonal chemistry for quantitative therapeutic delivery . The in vivo click reaction facilitates pro-drug activation as well as provides a quantitative means to investigate the dynamic behaviour of the therapeutic agent .

It can be found in activatable liposomes, where a channel protein is releasably linked to a cyclooctene group . It can also be found in kits for the administration and activation of a Prodrug .

Mecanismo De Acción

The mechanism of action of 4-Cyclooctene-1-carboxylic acid involves its ability to undergo various chemical transformations. For example, during oxidative cleavage, the compound forms a hydroperoxyalcohol intermediate, which further reacts to produce dicarboxylic acids . This process involves multiple steps, including epoxidation, hydrolysis, and oxidation .

Comparación Con Compuestos Similares

Similar Compounds

- Cyclooctane-1-carboxylic acid

- Cyclooctene-1-carboxylic acid

- Cyclooctadiene-1-carboxylic acid

Uniqueness

4-Cyclooctene-1-carboxylic acid is unique due to its cyclooctene ring structure combined with a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Cyclooctene-1-carboxylic acid (C9H14O2) is an organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclooctene ring with a carboxylic acid functional group. Its molecular formula is C9H14O2, and it possesses a molecular weight of approximately 158.21 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activities

The biological activities of this compound are not extensively documented; however, related compounds have shown promise in several areas:

- Anticancer Properties : Compounds with similar frameworks have been explored for their potential anticancer effects. For instance, structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Bioorthogonal Chemistry : The cyclooctene moiety is known for its reactivity in bioorthogonal reactions, allowing for selective interactions with biomolecules without disrupting natural biological processes. This property has implications for targeted drug delivery and imaging techniques.

Anticancer Activity

A study investigating the anticancer properties of cyclooctene derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study highlighted that the introduction of specific functional groups could significantly alter the compound's activity, suggesting a potential pathway for developing novel anticancer agents .

Bioorthogonal Applications

Research has demonstrated that cyclooctene derivatives can be utilized in bioorthogonal labeling strategies. For example, a study utilized this compound as a reactive handle for attaching probes to proteins in living cells. This approach facilitated the visualization of protein dynamics and interactions in real-time, showcasing the compound's utility in chemical biology .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclooctene | C8H14 | Basic cycloalkene structure without functional groups |

| Cyclooct-4-enecarboxylic acid | C9H14O2 | Directly related through hydrolysis |

| Methyl cyclohexene carboxylate | C9H16O2 | Similar ester functionality but different ring size |

| Cyclopentene carboxylic acid | C5H8O2 | Smaller ring structure; useful in various syntheses |

This comparison illustrates the distinct reactivity patterns and stability profiles associated with each compound, particularly emphasizing the unique properties of this compound due to its larger ring size compared to smaller analogs.

Propiedades

IUPAC Name |

(4Z)-cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4103-10-0 | |

| Record name | 4-Cyclooctene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper "Stereochemistry of acyl halide addition to olefins. Intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride"?

A1: The research primarily explores the stereochemical outcome of the intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride []. The authors found that the reaction proceeds with a high degree of stereoselectivity, resulting in the preferential formation of a specific stereoisomer of the cyclic product. This finding contributes to a better understanding of how acyl halides react with olefins and the factors influencing the stereochemistry of such reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.